N'-(2-Nitrophenyl)acetohydrazide

Catalog No.
S1509775
CAS No.
14674-17-0
M.F
C8H9N3O3
M. Wt
195.18 g/mol
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N'-(2-Nitrophenyl)acetohydrazide

CAS Number

14674-17-0

Product Name

N'-(2-Nitrophenyl)acetohydrazide

IUPAC Name

N'-(2-nitrophenyl)acetohydrazide

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

InChI

InChI=1S/C8H9N3O3/c1-6(12)9-10-7-4-2-3-5-8(7)11(13)14/h2-5,10H,1H3,(H,9,12)

InChI Key

YEMZEMNLHVJVJK-UHFFFAOYSA-N

SMILES

CC(=O)NNC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(=O)NNC1=CC=CC=C1[N+](=O)[O-]

N'-(2-Nitrophenyl)acetohydrazide is an organic compound with the molecular formula C8H9N3O3C_8H_9N_3O_3. It features a nitrophenyl group attached to an acetohydrazide moiety, which contributes to its unique chemical properties. The compound exhibits a dihedral angle of 87.62° between the benzene ring and the acetohydrazide plane, with the nitro group twisted by 19.3° relative to the benzene ring. In its crystalline form, molecules are linked through N—H⋯O hydrogen bonds, forming a double-column structure along the b-axis .

Typical of hydrazides. Notably, it can participate in condensation reactions, forming Schiff bases when reacted with aldehydes or ketones. For example, reactions with aromatic aldehydes yield corresponding Schiff bases, which are often characterized by their distinct spectroscopic properties . The compound can also be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.

Research indicates that N'-(2-Nitrophenyl)acetohydrazide possesses notable biological activities. It has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. The presence of the nitro group is believed to enhance its biological activity by contributing to electron-withdrawing characteristics that affect the compound's interaction with biological targets . Additionally, derivatives of this compound have been studied for potential anticancer activities.

The synthesis of N'-(2-Nitrophenyl)acetohydrazide typically involves a reaction between methyl 2-(2-nitrophenyl)acetate and hydrazine hydrate. The process can be summarized as follows:

  • Reagents: Methyl 2-(2-nitrophenyl)acetate (2 g) and hydrazine hydrate (2 mL).
  • Solvent: Methanol (20 mL).
  • Procedure: Combine the reagents in methanol and stir at room temperature for approximately 8 hours.
  • Isolation: After completion, remove methanol under vacuum, add water to precipitate the solid, and filter.
  • Purification: Crystallize from a methanol-water mixture (2:1) to obtain pure N'-(2-Nitrophenyl)acetohydrazide with a yield of about 95% .

N'-(2-Nitrophenyl)acetohydrazide finds applications in various fields:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of bioactive compounds, particularly in drug development targeting infectious diseases and cancer.
  • Chemical Research: Utilized in studies exploring hydrazone chemistry and its derivatives.
  • Materials Science: Investigated for potential use in developing novel materials due to its unique structural properties.

Interaction studies involving N'-(2-Nitrophenyl)acetohydrazide have primarily focused on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies often employ spectroscopic techniques like UV-Vis and fluorescence spectroscopy to elucidate binding mechanisms and affinities. The presence of the nitro group significantly influences these interactions, enhancing reactivity towards biological targets .

Several compounds share structural similarities with N'-(2-Nitrophenyl)acetohydrazide, including:

  • N'-(4-Nitrophenyl)acetohydrazide
  • N'-(2-Aminophenyl)acetohydrazide
  • N'-(4-Methoxyphenyl)acetohydrazide

Comparison Table

CompoundStructure FeaturesUnique Properties
N'-(2-Nitrophenyl)acetohydrazideNitro group on phenyl ringEnhanced antimicrobial activity
N'-(4-Nitrophenyl)acetohydrazideNitro group para to acetohydrazidePotentially different reactivity profile
N'-(2-Aminophenyl)acetohydrazideAmino group instead of nitroIncreased solubility in polar solvents
N'-(4-Methoxyphenyl)acetohydrazideMethoxy substituent on phenyl ringAltered electronic properties affecting reactivity

The uniqueness of N'-(2-Nitrophenyl)acetohydrazide lies in its specific arrangement of functional groups that confer distinct chemical behavior and biological activity compared to these similar compounds.

XLogP3

1.7

Other CAS

14674-17-0

Wikipedia

Acetic acid, 2-(o-nitrophenyl)hydrazide

Dates

Modify: 2023-07-17

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